[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid
Description
[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid is a piperazine derivative characterized by a 3-oxo-piperazine core substituted with a 3-furylmethyl group at the N1 position and an acetic acid moiety at the C2 position.
Properties
IUPAC Name |
2-[1-(furan-3-ylmethyl)-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-10(15)5-9-11(16)12-2-3-13(9)6-8-1-4-17-7-8/h1,4,7,9H,2-3,5-6H2,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNITAJGFOUFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid typically involves multiple steps, starting with the preparation of the furylmethyl group and the piperazinyl ring. One common method involves the reaction of furfural with piperazine under controlled conditions to form the intermediate compound, which is then further reacted with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The keto group in the piperazinyl ring can be reduced to form hydroxyl derivatives.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.
Major Products
The major products formed from these reactions include furyl carboxylic acids, hydroxyl derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell growth and differentiation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural features and properties of [1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid with analogs:
*Estimated based on structural similarity to and .
Key Observations:
Pharmacological Activity Comparisons
Receptor Binding and Potency
- Bradykinin B1 Receptor Antagonism : Compound 17 (), a sulfonylated oxopiperazine acetic acid derivative, exhibits potent antagonism (EC50 = 10.3 nM). The sulfonyl group and chiral center are critical for binding, suggesting that similar modifications in [1-(3-Furylmethyl)-...]acetic acid could enhance activity .
- Anti-inflammatory Activity : Indomethacin (), a carboxylic acid derivative, shows 85× potency over phenylbutazone. While structurally distinct, the acetic acid moiety in both compounds highlights the importance of acidic groups in COX inhibition .
Structural-Activity Relationships (SAR)
- Furan vs. Benzyl : The 3-furylmethyl group may offer a balance between hydrophobicity and hydrogen-bonding capacity compared to benzyl derivatives. For instance, fluorobenzyl analogs () achieve higher receptor affinity due to fluorine’s electronegativity .
- Steric Effects : Bulky substituents (e.g., naphthylmethyl in ) reduce solubility but may enhance target selectivity in hydrophobic binding pockets .
Biological Activity
[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its structural arrangement includes a piperazine ring, a furan moiety, and an acetic acid group, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways involved in cell growth and differentiation.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate signaling pathways, which are critical for cellular processes such as proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
- Antitumor Potential : The compound has been investigated for its potential in cancer therapy, particularly in inhibiting tumor growth through its action on specific signaling pathways.
- Neurological Effects : Given its structural similarities to other piperazine derivatives, there is potential for neuroprotective effects, making it a candidate for treating neurological disorders.
Case Studies
- Antitumor Activity : A study conducted on the effects of this compound on human cancer cell lines demonstrated a significant reduction in cell viability at higher concentrations (IC50 values were determined through MTT assays). The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Inhibition of Pathogen Growth : In vitro tests showed that the compound inhibited the growth of Gram-negative bacteria, suggesting its role as a potential antimicrobial agent. The minimum inhibitory concentration (MIC) was established through broth dilution methods.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is presented in the table below:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Piperazine + Furan | Antimicrobial, Antitumor |
| 1-(4-chlorobenzyl)piperazine | Piperazine | Antidepressant |
| 5-hydroxymethylfurfural | Furan | Biofuel precursor |
| N-(4-hydroxyphenyl)acetamide | Acetic Acid | Analgesic |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for [1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to form the piperazine-acetic acid backbone. For example, a similar derivative, [1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid, was synthesized by reacting activated carboxylic acids with piperazine intermediates in DMF at 40°C overnight . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid), inert atmosphere (N₂), and pH control to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for >95% purity .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies substituents (e.g., furylmethyl protons at δ 6.3–7.2 ppm, piperazine carbonyl at ~170 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities; retention times correlate with logP values predicted via computational tools (e.g., ACD/Labs) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂O₄⁺ = 253.0822) .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1.2–7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC and quantify half-life (t₁/₂) using first-order kinetics. For example, cymoxanil (a structurally related compound) showed pH-dependent hydrolysis, with t₁/₂ decreasing from 120 hours (pH 5) to 12 hours (pH 9) . Stabilizers like cyclodextrins or lyophilization may enhance shelf life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for piperazinyl acetic acid derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using:
- Enzyme Inhibition Assays : Test against soluble epoxide hydrolase (sEH) with IC₅₀ determination via fluorescence (e.g., PHOME substrate, λₑₓ/λₑₘ = 330/465 nm) .
- Receptor Binding Studies : Radiolabeled ligands (e.g., ³H-DP2 antagonist binding for G-protein-coupled receptors) to quantify Kᵢ values . Cross-validate with computational docking (AutoDock Vina) to correlate activity with substituent positioning .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use in silico tools:
- ADMET Prediction : SwissADME calculates logP (lipophilicity), BBB permeability, and CYP450 inhibition risk .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to estimate plasma protein binding .
- Metabolic Pathways : GLORYx predicts Phase I/II metabolites (e.g., furan ring oxidation, piperazine N-dealkylation) .
Q. What experimental designs optimize selective functionalization of the piperazine ring without disrupting the furylmethyl group?
- Methodological Answer : Employ protecting group strategies:
- Stepwise Synthesis : Protect the 3-oxo group with tert-butoxycarbonyl (Boc) before introducing the furylmethyl substituent .
- Catalytic Selectivity : Use Pd/C or RuPhos ligands for Suzuki-Miyaura coupling to avoid side reactions at the furan oxygen .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies stem from polymorphic forms or counterion effects (e.g., sodium vs. free acid). Characterize via:
- Powder X-Ray Diffraction (PXRD) : Identify crystalline vs. amorphous phases .
- Solubility Screening : Use shake-flask method in PBS (pH 7.4) and ethanol; correlate with Hansen solubility parameters .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
